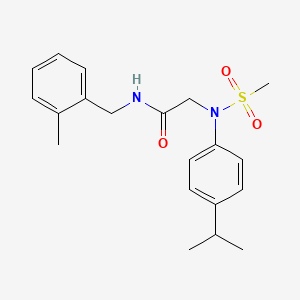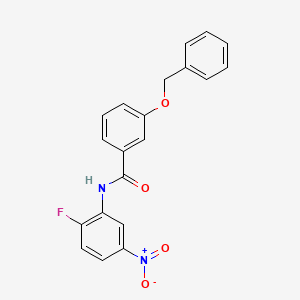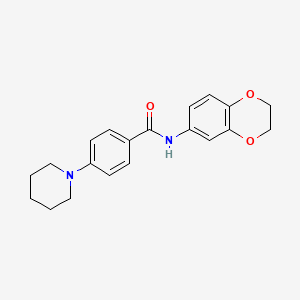![molecular formula C22H30N2O2 B3576881 2-[[10-[[2-Hydroxyethyl(methyl)amino]methyl]-9,10-dihydroanthracen-9-yl]methyl-methylamino]ethanol](/img/structure/B3576881.png)
2-[[10-[[2-Hydroxyethyl(methyl)amino]methyl]-9,10-dihydroanthracen-9-yl]methyl-methylamino]ethanol
Overview
Description
2-[[10-[[2-Hydroxyethyl(methyl)amino]methyl]-9,10-dihydroanthracen-9-yl]methyl-methylamino]ethanol is a complex organic compound with a molecular formula of C17H21NO2. This compound is known for its unique structure, which includes both hydroxyethyl and methylamino groups attached to an anthracene backbone. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[10-[[2-Hydroxyethyl(methyl)amino]methyl]-9,10-dihydroanthracen-9-yl]methyl-methylamino]ethanol typically involves multiple steps. One common method starts with the reaction of 2-benzoylbenzoic acid with N-methyl-N-(2-hydroxyethyl)amine under controlled conditions to form an intermediate product. This intermediate is then subjected to further reactions, including reduction and methylation, to yield the final compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include the use of catalysts and specific reaction conditions to ensure efficient production. Safety measures are also crucial due to the potential hazards associated with the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
2-[[10-[[2-Hydroxyethyl(methyl)amino]methyl]-9,10-dihydroanthracen-9-yl]methyl-methylamino]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl or methylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-[[10-[[2-Hydroxyethyl(methyl)amino]methyl]-9,10-dihydroanthracen-9-yl]methyl-methylamino]ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-[[10-[[2-Hydroxyethyl(methyl)amino]methyl]-9,10-dihydroanthracen-9-yl]methyl-methylamino]ethanol involves its interaction with specific molecular targets. The hydroxyethyl and methylamino groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)ethanol: This compound has a similar structure but lacks the anthracene backbone, making it less complex.
N-Methyl-N-(2-hydroxyethyl)amine: Another related compound with similar functional groups but different overall structure.
2-[[2-(Dimethylamino)ethyl]methylamino]ethanol: This compound has additional dimethylamino groups, providing different chemical properties .
Uniqueness
The uniqueness of 2-[[10-[[2-Hydroxyethyl(methyl)amino]methyl]-9,10-dihydroanthracen-9-yl]methyl-methylamino]ethanol lies in its anthracene backbone, which imparts specific chemical and physical properties. This structure allows for unique interactions with biological targets and makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[[10-[[2-hydroxyethyl(methyl)amino]methyl]-9,10-dihydroanthracen-9-yl]methyl-methylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-23(11-13-25)15-21-17-7-3-5-9-19(17)22(16-24(2)12-14-26)20-10-6-4-8-18(20)21/h3-10,21-22,25-26H,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYHMODKXOOJOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1C2=CC=CC=C2C(C3=CC=CC=C13)CN(C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4,5-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B3576812.png)
![ETHYL 4-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE](/img/structure/B3576820.png)
![8-(4-FLUOROPHENOXY)-7-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3576828.png)

![1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-(THIOPHENE-2-CARBONYL)THIOUREA](/img/structure/B3576837.png)
![1-(1,3-benzodioxol-5-yl)-5-[(3-bromophenyl)methylsulfanyl]tetrazole](/img/structure/B3576842.png)
![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B3576853.png)

![N-[5-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B3576864.png)
![5,5-dimethyl-N-(2-phenylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B3576878.png)
![N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B3576880.png)
![2-chloro-N-[2-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide](/img/structure/B3576898.png)
![N-[4-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B3576909.png)
